molecular formula C25H32N2OS2 B430745 7-tert-butyl-2-(butylsulfanyl)-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 351160-48-0

7-tert-butyl-2-(butylsulfanyl)-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B430745
CAS No.: 351160-48-0
M. Wt: 440.7g/mol
InChI Key: YJPNURDNYGQFMO-UHFFFAOYSA-N
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Description

7-Tert-butyl-2-butylsulfanyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a benzothiolo-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tert-butyl-2-butylsulfanyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

7-Tert-butyl-2-butylsulfanyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alkanes .

Mechanism of Action

The mechanism of action of 7-Tert-butyl-2-butylsulfanyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiolo-pyrimidinone derivatives, such as:

Uniqueness

What sets 7-Tert-butyl-2-butylsulfanyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one apart is its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

CAS No.

351160-48-0

Molecular Formula

C25H32N2OS2

Molecular Weight

440.7g/mol

IUPAC Name

7-tert-butyl-2-butylsulfanyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H32N2OS2/c1-6-7-14-29-24-26-22-21(23(28)27(24)18-11-8-16(2)9-12-18)19-13-10-17(25(3,4)5)15-20(19)30-22/h8-9,11-12,17H,6-7,10,13-15H2,1-5H3

InChI Key

YJPNURDNYGQFMO-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N1C4=CC=C(C=C4)C

Canonical SMILES

CCCCSC1=NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N1C4=CC=C(C=C4)C

Origin of Product

United States

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